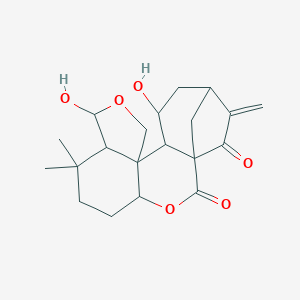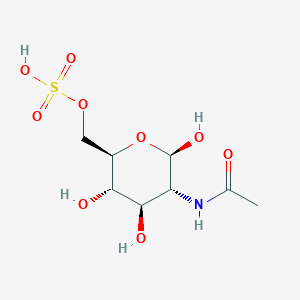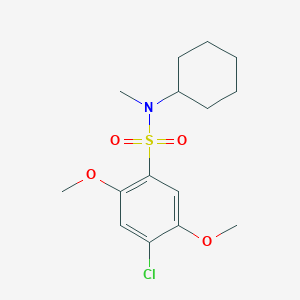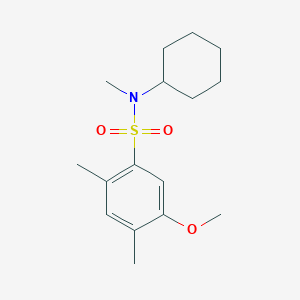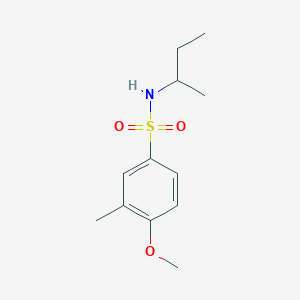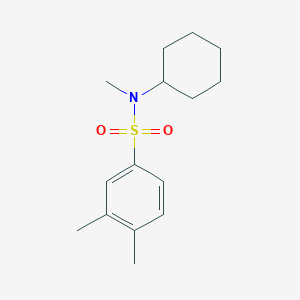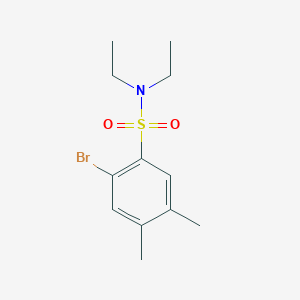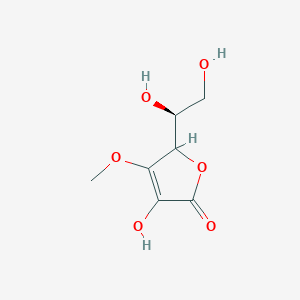
2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide (DEET) is a commonly used insect repellent that has been in use for over six decades. DEET is a highly effective insect repellent, and it is used to protect humans and animals from a wide range of insects, including mosquitoes, ticks, and fleas. DEET has been extensively studied over the years, and it has been shown to be safe and effective when used as directed.
作用机制
The exact mechanism of action of 2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide is not fully understood. It is believed to work by interfering with the insect's ability to detect carbon dioxide, which is the primary attractant for many insects. 2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide may also interfere with the insect's ability to detect other chemicals, such as lactic acid, which is produced by humans and animals and is another attractant for many insects.
Biochemical and Physiological Effects
2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide has been shown to have low toxicity in humans and animals when used as directed. It is rapidly absorbed through the skin and is excreted unchanged in the urine. 2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide has been shown to have no significant effect on the central nervous system, and it does not appear to have any long-term effects on human health.
实验室实验的优点和局限性
2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide is a highly effective insect repellent, and it is widely used in the field of public health to protect humans and animals from insect-borne diseases. However, 2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide has some limitations when used in lab experiments. 2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide can interfere with the behavior of insects, which can make it difficult to study their natural behavior. 2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide can also be toxic to some insects, which can make it difficult to study their physiology and biochemistry.
未来方向
There are many potential future directions for research on 2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide. One area of research is to develop new insect repellents that are more effective and have fewer side effects than 2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide. Another area of research is to study the mechanism of action of 2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide in more detail, which could lead to the development of new insecticides. Finally, research could be done to study the environmental impact of 2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide and other insecticides, which could lead to the development of more environmentally friendly alternatives.
Conclusion
2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide is a highly effective insect repellent that has been in use for over six decades. 2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide has been extensively studied, and it has been shown to be safe and effective when used as directed. 2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide is widely used in the field of public health to protect humans and animals from insect-borne diseases. There are many potential future directions for research on 2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide, including the development of new insect repellents, the study of the mechanism of action of 2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide, and the study of the environmental impact of 2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide and other insecticides.
合成方法
2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide is synthesized by reacting 2,4-dichlorobenzenesulfonyl chloride with diethylamine and methyl ethyl ketone. The reaction is carried out in the presence of a catalyst, and the resulting product is purified by distillation. The synthesis of 2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide is a relatively simple process, and it can be carried out on a large scale.
科学研究应用
2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide has been extensively studied for its insect repellent properties. It has been shown to be highly effective against a wide range of insects, including mosquitoes, ticks, and fleas. 2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide is widely used in the field of public health to protect humans and animals from insect-borne diseases such as malaria, dengue fever, and Lyme disease. 2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide has also been studied for its potential use in agriculture to protect crops from insect damage.
属性
产品名称 |
2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide |
|---|---|
分子式 |
C11H15Cl2NO2S |
分子量 |
296.2 g/mol |
IUPAC 名称 |
2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H15Cl2NO2S/c1-4-14(5-2)17(15,16)11-6-8(3)9(12)7-10(11)13/h6-7H,4-5H2,1-3H3 |
InChI 键 |
VHFDFMHCVUIZKY-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C)Cl)Cl |
规范 SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-Pyrrolidin-1-ylethyl)-3-[(Z)-[(3Z)-3-(2-pyrrolidin-1-ylethylcarbamothioylhydrazinylidene)butan-2-ylidene]amino]thiourea](/img/structure/B225637.png)
